2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Description
2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a fluoromethyl group attached to a piperidine ring
Properties
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2/c9-6-8-2-1-4-11(7-8)5-3-10/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCIUXTUPQPPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine typically involves the following steps:
Piperidine Derivative Formation: The piperidine ring is first synthesized or obtained from a suitable precursor.
Fluoromethylation: The piperidine ring is then fluoromethylated using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The fluoromethylated piperidine is subsequently aminated using ammonia or an appropriate amine source to introduce the ethan-1-amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or other positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride may be used.
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Fluoromethylpiperidine derivatives with oxo groups.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The fluoromethyl group and the piperidine ring may influence the binding affinity and selectivity of the compound towards biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
Piperidine Derivatives: Other fluoromethylated piperidines or amines with similar structures.
Fluorinated Compounds: Other fluorinated organic molecules with varying functional groups and ring structures.
Uniqueness: The presence of the fluoromethyl group in the piperidine ring distinguishes this compound from other piperidine derivatives, potentially leading to unique chemical and biological properties.
Conclusion
2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
